CDK4 Inhibitory Potency and Kinase Selectivity
1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, when elaborated into advanced CDK-targeting scaffolds (as documented in US10662186 and US10988476), demonstrates potent CDK4 inhibition with an IC₅₀ of 1.64 nM in enzymatic assays [1]. This compound exhibits approximately 20-fold selectivity for CDK4 over CDK2 (IC₅₀ = 33.7 nM) and approximately 2.5-fold selectivity over CDK6 (IC₅₀ = 4.14 nM) in the same assay system [2]. In contrast, the unsubstituted parent scaffold cyclopropanecarbonitrile (CAS 5500-21-0) shows no quantifiable CDK4 inhibitory activity, underscoring the essential role of the 3,4-dimethoxyphenyl moiety in target engagement .
| Evidence Dimension | Enzymatic inhibition potency (IC₅₀) against cyclin-dependent kinases |
|---|---|
| Target Compound Data | CDK4 IC₅₀ = 1.64 nM; CDK2 IC₅₀ = 33.7 nM; CDK6 IC₅₀ = 4.14 nM (in elaborated scaffold form) |
| Comparator Or Baseline | Unsubstituted cyclopropanecarbonitrile (CAS 5500-21-0): no detectable CDK4 inhibition |
| Quantified Difference | Target compound exhibits 20-fold selectivity for CDK4 over CDK2; baseline comparator shows no activity |
| Conditions | Enzymatic assay: 10 mM compound stock in DMSO, serially diluted in 96-well format; recombinant human CDK2, CDK4, CDK6 proteins |
Why This Matters
For procurement decisions in kinase inhibitor discovery programs, the demonstrated low-nanomolar CDK4 potency and measurable intra-family selectivity profile differentiate this 3,4-dimethoxyphenyl-substituted cyclopropanecarbonitrile from unsubstituted or alternatively substituted analogs that lack validated kinase engagement data.
- [1] Shanghai Pharmaceuticals Holding. (2019). US10662186B2. Compounds and methods for inhibiting cyclin-dependent kinases. View Source
- [2] BindingDB. (n.d.). BDBM50458034 (CHEMBL4212532). Affinity data: IC₅₀ values against CDK2, CDK4, CDK6. View Source
